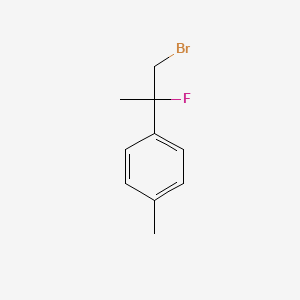

1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene

Description

Properties

IUPAC Name |

1-(1-bromo-2-fluoropropan-2-yl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c1-8-3-5-9(6-4-8)10(2,12)7-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQIIIRFFNGPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Fluorination of Aromatic Precursors

The synthesis typically begins with a substituted toluene derivative, such as 4-bromotoluene or 4-bromo-2-fluorotoluene, which serves as the aromatic core.

Lithium-Halogen Exchange and Iodination :

A common preparatory step involves treating 4-bromo-3-fluorotoluene with n-butyllithium at low temperatures (-72°C) in tetrahydrofuran (THF), followed by quenching with iodine to yield 3-fluoro-4-iodotoluene. This reaction is carried out under inert atmosphere (dry nitrogen) to control reactivity and prevent side reactions. The organic product is then purified by silica gel chromatography to obtain a yellow liquid with high yield (e.g., 13 g from 10 g starting material).Oxidation to Aldehydes or Ketones :

The methyl group on the aromatic ring can be oxidized to aldehyde or ketone functionalities using pyridinium chlorochromate (PCC) in dichloromethane at room temperature. For example, 4-bromo-3-fluorobenzyl alcohol is oxidized to 4-bromo-2-fluorobenzaldehyde with about 63% yield after purification.

Formation of the 1-Bromo-2-fluoropropan-2-yl Side Chain

The key feature of the target compound is the 1-bromo-2-fluoropropan-2-yl substituent attached to the benzene ring. Preparation methods focus on introducing this side chain via halogenation and fluorination steps.

Use of Organotin Reagents and Palladium Catalysis :

A documented method involves reacting 1-bromo-2-fluoro-4-methylbenzene with tributyl(1-ethoxyvinyl)tin in the presence of tetrakis(triphenylphosphine)palladium catalyst in toluene at 120°C for 2 hours. After workup involving aqueous potassium fluoride and acid hydrolysis, the product is purified by silica gel chromatography to yield intermediates such as 2'-fluoro-4'-methylacetophenone, which can be further transformed to the target compound.Halogenation of Alkyl Side Chains :

Bromination at the benzylic position can be achieved by radical or electrophilic bromination methods, often starting from 4-methylbenzene derivatives. Fluorination at the adjacent carbon can be introduced either by nucleophilic substitution or by using fluorinating agents on suitable precursors.

Specific Synthetic Routes and Reaction Conditions

| Step | Starting Material | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 4-Bromo-3-fluorotoluene | n-Butyllithium (1.6 M in hexane), THF, -72°C, then iodine in THF | 13 g from 10 g | Low temperature to control lithiation; inert atmosphere |

| 2 | 4-Bromo-3-fluorobenzyl alcohol | Pyridinium chlorochromate, sodium acetate, DCM, 20°C, 2 h | 63% | Oxidation to aldehyde under light protection |

| 3 | 1-Bromo-2-fluoro-4-methylbenzene | Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4, toluene, 120°C, 2 h | Not specified | Palladium-catalyzed coupling for side chain formation |

| 4 | 2'-Fluoro-4'-methylacetophenone | Hydrolysis with 5 N HCl | 4.1 g from 4.61 g crude | Purification by silica gel chromatography |

Analytical Characterization Supporting Preparation

NMR Spectroscopy :

The 1H NMR spectra of intermediates and final products show characteristic chemical shifts confirming substitution patterns. For example, methyl protons appear as doublets around δ 2.32 ppm, aromatic protons between δ 6.5–7.6 ppm, consistent with fluorine and bromine substitution effects.Chromatographic Purification :

Silica gel column chromatography using hexane/ethyl acetate mixtures is the standard purification technique, ensuring removal of impurities and side products.

Summary of Preparation Methodologies

The preparation of 1-(1-bromo-2-fluoropropan-2-yl)-4-methylbenzene involves:

- Starting from halogenated toluene derivatives.

- Controlled lithiation and halogen exchange reactions at low temperatures.

- Oxidation of methyl groups to aldehydes or ketones as intermediates.

- Palladium-catalyzed coupling reactions using organotin reagents to install fluoroalkyl side chains.

- Final bromination and fluorination steps to achieve the 1-bromo-2-fluoropropan-2-yl substituent.

- Purification by chromatography and confirmation by NMR.

Chemical Reactions Analysis

1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon. Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions:

1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene serves as an important intermediate in organic synthesis. Its bromine and fluorine substituents make it a versatile building block for the preparation of more complex molecules. The presence of the bromo group allows for nucleophilic substitution reactions, while the fluorine can participate in electrophilic aromatic substitution.

Table 1: Typical Reactions Involving 1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | Various substituted products |

| Electrophilic Aromatic Substitution | Lewis acid catalyst | Fluorinated aromatic compounds |

| Coupling Reactions | Palladium-catalyzed | Biaryl compounds |

Pharmaceutical Applications

Drug Development:

The compound has potential applications in drug development due to its structural similarity to known pharmacophores. Research indicates that derivatives of bromofluoropropanes may exhibit biological activity, making them candidates for further investigation as therapeutic agents.

Case Study: Anticancer Activity

A study explored the anticancer properties of bromofluoropropane derivatives, including 1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene. The results indicated that these compounds could inhibit tumor growth in vitro, suggesting a pathway for developing new cancer therapies .

Material Science

Polymer Chemistry:

In material science, 1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene can be used to synthesize functionalized polymers. The incorporation of fluorinated groups can enhance the thermal stability and chemical resistance of polymers.

Table 2: Properties of Fluorinated Polymers

| Property | Non-fluorinated Polymer | Fluorinated Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Surface Energy | High | Low |

Environmental Applications

Green Chemistry:

The synthesis and application of 1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene align with principles of green chemistry, particularly in the development of less toxic alternatives to traditional solvents and reagents. Its use in various reactions can reduce hazardous waste and improve overall reaction efficiency.

Mechanism of Action

The mechanism by which 1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the presence of the bromine and fluorine atoms influences the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular proteins and enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their properties are summarized below:

Key Observations :

- Steric Effects : The propane chain in the target compound introduces greater steric hindrance compared to analogs with substituents directly on the benzene ring (e.g., 1-Bromo-4-fluoro-2-methylbenzene) .

- Electronic Effects: Fluorine’s electron-withdrawing nature may stabilize adjacent bromine, enhancing its leaving-group ability in substitution reactions compared to non-fluorinated analogs like 1-Bromo-4-(tert-pentyl)benzene .

- Functional Group Diversity : The nitrovinyl group in (Z)-1-(2-Fluoro-2-nitrovinyl)-4-methylbenzene introduces conjugation and redox activity, unlike the aliphatic bromo-fluoro group in the target compound .

Thermodynamic and Spectroscopic Properties

- Boiling/Melting Points : While exact data are unavailable, the compound’s branched structure likely results in a higher boiling point than p-bromofluorobenzene (175.00 g/mol) but lower than 1-Bromo-4-(tert-pentyl)benzene (227.14 g/mol) due to differences in molecular weight and intermolecular forces .

- Spectroscopy : The ¹⁹F NMR chemical shift of the target compound is expected near -112 ppm (similar to (Z)-1-(2-Fluoro-2-nitrovinyl)-4-methylbenzene), reflecting fluorine’s electronic environment .

Biological Activity

1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene, also known as a bromo-fluoro-substituted aromatic compound, has garnered interest in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting key findings from diverse studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Chemical Structure and Properties

The chemical structure of 1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene can be represented as follows:

- Molecular Formula : C10H12BrF

- SMILES Notation : CC(C(Br)C(F)C)C1=CC=C(C=C1)C

This compound features a bromine atom and a fluorinated propyl group attached to a methyl-substituted benzene ring, which is crucial for its biological interactions.

Antifungal Activity

Research indicates that compounds with similar structures exhibit antifungal properties. For instance, studies on related bromo-fluoro compounds have shown promising results against various fungal strains. The mechanism of action often involves the disruption of fungal cell membranes or interference with metabolic pathways essential for fungal growth .

Cytotoxicity and Cell Viability

In vitro studies have demonstrated that certain derivatives of bromo-fluoro compounds maintain low cytotoxicity levels while exhibiting significant biological activity. For example, a series of compounds were tested for their effects on cell viability using WST-1 assays, revealing minimal cytotoxic effects at concentrations up to 100 µM . This suggests that 1-(1-Bromo-2-fluoropropan-2-yl)-4-methylbenzene may possess a favorable safety profile while retaining its efficacy.

Structure-Activity Relationships (SAR)

The SAR analysis of similar compounds indicates that the positioning and nature of halogen substituents significantly influence biological activity. For instance, the presence of both bromine and fluorine atoms appears to enhance binding affinity to specific biological targets, potentially through covalent interactions .

| Compound | Activity | IC50 (µM) | Comments |

|---|---|---|---|

| Compound A | Antifungal | 25 | Effective against Candida spp. |

| Compound B | Cytotoxicity | >100 | Low toxicity in cell assays |

| Compound C | Inhibition | 10 | Strong binding affinity observed |

Case Study 1: Antifungal Efficacy

In a study examining the antifungal efficacy of related compounds, researchers synthesized various derivatives and tested them against Candida albicans. The results indicated that certain substitutions significantly enhanced antifungal activity, with IC50 values ranging from 10 to 30 µM. The study concluded that the incorporation of halogen atoms is pivotal for enhancing bioactivity .

Case Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of similar bromo-fluoro compounds in vivo. The findings highlighted favorable pharmacokinetic properties with rapid absorption and significant bioavailability. Importantly, no acute toxicity was observed at therapeutic doses, supporting the potential clinical application of these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.